molecular formula C25H17N3O4S B4951484 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B4951484
M. Wt: 455.5 g/mol
InChI Key: DIRCUIHOCGYNQU-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide can be achieved through several synthetic pathways. Common methods include:

    Diazo-Coupling Reaction: This involves the reaction of a diazonium salt with a coupling component to form the desired compound.

    Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base.

    Biginelli Reaction: This is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.

    Molecular Hybridization Techniques: This involves the combination of two or more pharmacophores to create a new compound with enhanced biological activity.

    Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions, leading to higher yields and shorter reaction times.

    One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are commonly employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

    Hydrolysis: This reaction involves the cleavage of a chemical bond by the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles.

    Hydrolysis Reagents: Acids, bases, and water.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It may inhibit the activity of specific enzymes involved in disease processes.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors on cell surfaces.

    Interfering with DNA/RNA: It may interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O4S/c1-15-9-10-17(25-27-19-7-2-3-8-23(19)33-25)14-20(15)26-24(29)22-12-11-21(32-22)16-5-4-6-18(13-16)28(30)31/h2-14H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRCUIHOCGYNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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